![molecular formula C7H6BrFS B1608170 4-Bromo-2-fluorobenzyl mercaptan CAS No. 886498-29-9](/img/structure/B1608170.png)
4-Bromo-2-fluorobenzyl mercaptan
Overview
Description
4-Bromo-2-fluorobenzyl mercaptan, also known as 4-BFB, is a synthetic organosulfur compound used in various scientific research applications. It is a colorless liquid with a pungent odor and is classified as a mercaptan, which is a type of thiol. 4-BFB is a useful reagent for organic synthesis, and it has been used to synthesize a variety of compounds, including drugs and pharmaceuticals. Additionally, it has been used in biochemical and physiological studies to investigate the mechanism of action and the biochemical and physiological effects of various compounds.
Scientific Research Applications
4-Bromo-2-fluorobenzyl mercaptan: A Comprehensive Analysis:
Synthesis of Degradation Products
4-Bromo-2-fluorobenzyl mercaptan may be used in the synthesis of degradation products of certain compounds. For example, it can be involved in creating bis(4-fluorobenzyl)disulfide and bis(4-fluorobenzyl)tetrasulfide, which are degradation products of fluorapacin .
Intermediate for Pharmaceutical Compounds
This chemical serves as an intermediate in synthesizing various pharmaceutical compounds. It has been used to produce 1-(2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzyl)indoline-2,3-dione, which could have potential medicinal applications .
Proteomics Research
It is also utilized in proteomics research, where it may be involved in studying proteins and their functions within biological systems .
Organic Synthesis
In organic synthesis, 4-Bromo-2-fluorobenzyl mercaptan can be a reagent for introducing the bromo-fluorobenzyl moiety into larger molecules, which can be useful in creating complex organic structures .
properties
IUPAC Name |
(4-bromo-2-fluorophenyl)methanethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFS/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFLFVJFHVJJIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375773 | |
Record name | 4-Bromo-2-fluorobenzyl mercaptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluorobenzyl mercaptan | |
CAS RN |
886498-29-9 | |
Record name | 4-Bromo-2-fluorobenzyl mercaptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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